molecular formula C17H20Cl2N2O2 B7517532 [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone

[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone

Cat. No. B7517532
M. Wt: 355.3 g/mol
InChI Key: QXEFAAWSUWDWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone, commonly known as Dibenzoylmethane (DBM), is a natural compound found in various plants. It has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone is not fully understood. However, it has been suggested that [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone exerts its therapeutic effects through the regulation of various signaling pathways. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins in neurodegenerative disorders. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has also been found to exhibit anti-oxidant and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the lab. It has been extensively studied and has been found to exhibit potent therapeutic effects in various diseases. However, there are also some limitations to using [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Further studies are also needed to fully understand the mechanism of action of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone and its effects on various signaling pathways. Finally, the development of more potent analogs of [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone can be synthesized by a simple method involving the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidin-2-one followed by the reaction with piperidine. The final product is obtained after purification and crystallization.

Scientific Research Applications

[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. [1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins in neurodegenerative disorders.

properties

IUPAC Name

[1-(3,4-dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c18-13-7-6-12(11-14(13)19)16(22)21-10-4-5-15(21)17(23)20-8-2-1-3-9-20/h6-7,11,15H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEFAAWSUWDWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone

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